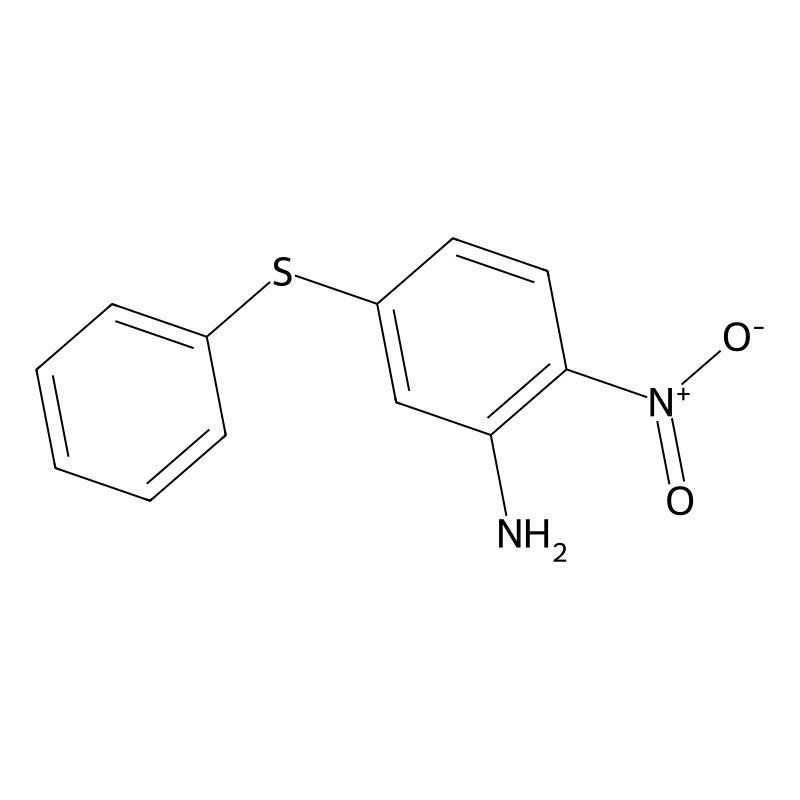

2-Nitro-5-(phenylthio)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthetic Intermediate:

2-Nitro-5-(phenylthio)aniline primarily functions as a synthetic intermediate, meaning it serves as a building block in the synthesis of more complex molecules. One notable example of its application is the synthesis of methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, a potent anthelmintic (antiparasitic drug for treating worm infections) [].

2-Nitro-5-(phenylthio)aniline is an organic compound with the molecular formula and a molecular weight of 246.28 g/mol. It features a nitro group and a phenylthio group attached to an aniline structure, making it a member of the nitroaniline family. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents, exhibiting moderate solubility in water . Its unique structure allows for various chemical interactions and applications in synthetic chemistry and biological studies.

As an intermediate, 2-Nitro-5-(phenylthio)aniline doesn't have a direct mechanism of action in biological systems. Its purpose lies in forming the final target molecule with its desired properties.

Detailed safety information on 2-Nitro-5-(phenylthio)aniline is limited. However, based on the presence of functional groups, some general safety considerations include []:

- Potential Irritant: The nitro group can be irritating to skin and eyes.

- Suspected Carcinogen: Nitroaromatic compounds can be carcinogenic.

- Potential Fire Hazard: The presence of aromatic rings suggests flammability.

The primary chemical reaction involving 2-nitro-5-(phenylthio)aniline is its synthesis from 5-chloro-2-nitroaniline and thiophenol. This reaction typically occurs in the presence of ammonia, facilitating the substitution of the chlorine atom with the phenylthio group. The general reaction can be summarized as follows:

- Formation of 5-Chloro-2-nitroaniline: This precursor can be synthesized from 2,4-dichloronitrobenzene through chlorine-amine exchange.

- Reaction with Thiophenol: The thiophenol reacts with 5-chloro-2-nitroaniline in a solvent under controlled conditions, leading to the formation of 2-nitro-5-(phenylthio)aniline .

The yield of this reaction can exceed 92%, with purities often greater than 90% by weight, making it an efficient synthetic pathway .

The synthesis of 2-nitro-5-(phenylthio)aniline can be achieved through several methods, with the most common involving:

- Reagents: The reaction typically uses 5-chloro-2-nitroaniline, thiophenol, and ammonia.

- Conditions: The mixture is heated under nitrogen atmosphere in a suitable solvent (e.g., dimethylformamide), allowing for optimal reaction conditions.

- Procedure:

The applications of 2-nitro-5-(phenylthio)aniline span various fields:

- Dye Synthesis: It serves as an intermediate in the production of azo dyes due to its reactive functional groups.

- Pharmaceuticals: Its biological activity makes it a candidate for further exploration in drug development and metabolic studies.

- Chemical Research: Used as a reagent in organic synthesis for introducing nitro and thio groups into other compounds .

Interaction studies involving 2-nitro-5-(phenylthio)aniline focus on its inhibitory effects on cytochrome P450 enzymes. These studies are crucial for understanding how this compound may affect drug metabolism and pharmacokinetics when used in medicinal chemistry contexts. Additionally, research into its interactions with other biochemical pathways could reveal more about its potential therapeutic uses or toxicity profiles .

Several compounds share structural similarities with 2-nitro-5-(phenylthio)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Nitrophenylthioacetamide | Nitro group on phenyl ring; thioacetamide moiety | Used in pesticide formulations |

| 4-Aminobenzenethiol | Amino group on phenyl ring; thiol group | Exhibits antioxidant properties |

| 3-Nitrophenylthioacetic Acid | Nitro group; carboxylic acid functionality | Potential use as an anti-inflammatory agent |

While all these compounds contain nitro or thio groups, 2-nitro-5-(phenylthio)aniline's unique combination of both functionalities along with its specific biological activity distinguishes it from others in this category.